molecular formula C20H20O4 B13994284 Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate CAS No. 36650-44-9

Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate

Cat. No.: B13994284
CAS No.: 36650-44-9
M. Wt: 324.4 g/mol
InChI Key: YAQLZIKGHVLJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Template-Directed Homo- and Heterodimerization Strategies

Template-directed photodimerization has emerged as a powerful tool for achieving regio- and stereoselective cyclobutane formation. Cucurbiturils, macrocyclic hosts with hydrophobic cavities, preorganize olefins like styrene derivatives into optimal geometries for [2+2] cycloaddition. For instance, cucurbituril facilitates the selective dimerization of protonated azastilbenes in aqueous media by aligning olefins to minimize electrostatic repulsion, yielding a single photodimer product in high selectivity. Similarly, covalent templates, such as cyclodextrin derivatives, enforce preorganization by immobilizing olefins through host-guest interactions. This approach was demonstrated in the synthesis of cyclobutane-1,3-diacid (CBDA), where trans-cinnamic acid derivatives underwent solid-state photodimerization with near-quantitative yields due to complementary π-π interactions and head-to-tail packing.

Table 1: Solvent Effects on Ir(ppy)₃-Catalyzed Photo[2+2]Cycloaddition of Styrene

Entry Solvent Yield (%) Diastereomeric Ratio (d.r.)
1 DMF 68 3:1
2 THF 20 3:1
7 DMF/DMSO 72 3:1

Solid-State vs. Solution-Phase Reaction Dynamics

Solid-state photodimerization offers inherent advantages in regioselectivity due to crystalline packing constraints. For example, trans-cinnamic acid derivatives adopt a head-to-tail (α-form) arrangement in the solid state, enabling efficient [2+2] cycloaddition under UV light without solvent interference. This method produced CBDA with a 99% yield and no byproducts, as confirmed by FT-IR and ¹H NMR spectroscopy.

In contrast, solution-phase reactions require supramolecular strategies to overcome the entropic penalties of olefin alignment. Aggregation-induced photocycloaddition, reported by Wang et al., leverages high substrate concentrations (≥1 M) to form excimers or exciplexes, which lower the triplet energy of aryl terminal olefins. This enables energy transfer from visible-light-absorbing photocatalysts like Ir(ppy)₃, yielding cyclobutanes in up to 73% efficiency. Notably, solvent polarity profoundly impacts yields, with DMF/DMSO mixtures outperforming THF or methanol due to enhanced excimer stability.

Diastereoselective Control Through Covalent Preorganization

Diastereoselectivity in cyclobutane synthesis hinges on precise spatial control of olefin orientation. Covalent preorganization strategies, such as tethering olefins to rigid scaffolds, enforce specific geometries prior to irradiation. A landmark study demonstrated that cinnamic acid derivatives tethered to a resorcinarene template underwent [2+2] cycloaddition to form α-truxinic acid analogues as single diastereomers in 99% yield. Similarly, metal-organic frameworks (MOFs) preorganize olefins through coordination bonds, enabling stereoselective dimerization. For instance, Zn(II)-based MOFs facilitated the regiospecific photodimerization of 4-styrylpyridine, yielding rctt-tetraarylcyclobutanes with >95% selectivity.

Table 2: Diastereoselective Yields in Template-Directed Cinnamic Acid Photodimerization

Substrate Product Yield (%) Diastereomeric Ratio
4-Methoxycinnamic α-Truxinic analogue 99 >99:1
3-Bromocinnamic α-Truxinic analogue 95 98:2

Properties

CAS No.

36650-44-9

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(18(17)20(22)24-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3

InChI Key

YAQLZIKGHVLJJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition Using Oxazolone Precursors

One of the most documented and effective methods for synthesizing this compound involves the photochemical [2+2] cycloaddition of (Z)-4-(aryl)idene-2-phenyl-5(4H)-oxazolones in the presence of a ruthenium-based photocatalyst and a Lewis acid such as boron trifluoride etherate (BF3·Et2O) in methanol solvent.

  • Procedure Summary :

    • The oxazolone substrate (e.g., (Z)-4-(phenylidene)-2-phenyl-5(4H)-oxazolone) is dissolved in deoxygenated methanol.
    • A catalytic amount of tris(bipyridine)ruthenium(II) tetrafluoroborate (Ru(bpy)32) is added.
    • BF3·Et2O is introduced as a Lewis acid to control the stereochemistry and regioselectivity of the cycloaddition.
    • The reaction mixture is irradiated with visible light to induce the [2+2] cycloaddition, forming the cyclobutane ring.
    • The crude product is purified by flash chromatography using hexane/ethyl acetate mixtures (e.g., 8:2 ratio) to afford the pure this compound.
  • Yields and Purity :

    • Yields for the cyclobutane product typically range from 23% to 34% after chromatographic purification.
    • The reaction proceeds with high stereo- and regioselectivity, favoring the head-to-head cycloaddition product.
    • The presence of BF3·Et2O is crucial to maintain the orientation and selectivity of the photochemical process.
  • Reaction Conditions :

    • Temperature: Ambient to slightly cooled conditions (e.g., -5°C for some steps).
    • Reaction time: Several hours under irradiation (e.g., 4 hours at -5°C).
    • Work-up includes quenching with dilute HCl, extraction with ethyl acetate, washing with brine, drying over MgSO4, filtration, and solvent evaporation.

This method is supported by detailed spectroscopic characterization, including ^1H and ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming the structure of the cyclobutane diester.

Alternative Synthetic Routes and Ring Expansion Reactions

  • The this compound core can be accessed via intermediates such as 1,2-diaminotruxinic δ-cyclobutanes, synthesized under BF3-controlled photochemical conditions.
  • Subsequent treatment of these cyclobutanes with sodium methoxide (NaOMe) in methanol at elevated temperatures (around 110 °C) induces ring expansion to pyrrolidine derivatives, demonstrating the synthetic versatility of these cyclobutane diesters.
  • This ring expansion involves the formal conversion of a cyclobutane ring with four stereogenic centers into a five-membered pyrrolidine ring, also bearing four stereogenic centers.
  • The initial cyclobutane diester formation is a key step before ring expansion and is achieved via the photochemical method described above.

Summary of Key Experimental Data

Parameter Details
Starting Material (Z)-4-(phenylidene)-2-phenyl-5(4H)-oxazolone
Catalyst Ru(bpy)32 (tris(bipyridine)ruthenium(II) tetrafluoroborate)
Lewis Acid BF3·Et2O (boron trifluoride diethyl etherate)
Solvent Methanol (deoxygenated)
Temperature Typically -5°C to room temperature
Reaction Time 4 hours under visible light irradiation
Purification Flash chromatography (Hexane/Ethyl acetate 8:2)
Yield 23–34% isolated yield
Product This compound (white solid)
Characterization Techniques ^1H NMR, ^13C NMR, HRMS

Analytical and Spectroscopic Characterization

  • [^1H NMR (CDCl3)](pplx://action/followup) : Multiplets corresponding to aromatic protons (7.2–7.5 ppm), signals for cyclobutane ring protons (around 4.3 ppm), and methyl ester protons (around 3.7 ppm).
  • [^13C NMR (CDCl3)](pplx://action/followup) : Carbonyl carbons of ester groups (around 170 ppm), aromatic carbons (120–140 ppm), cyclobutane carbons (around 50–65 ppm), and methyl carbons (around 53 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks consistent with C20H20O4 (molecular weight 324.37 g/mol).
  • Physical Properties :
    • Density: 1.181 g/cm³
    • Boiling Point: 432.2 °C at 760 mmHg
    • Flash Point: 212.7 °C
    • Molecular Formula: C20H20O4

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is a cyclobutane derivative with the molecular formula C20H20O4C_{20}H_{20}O_4 and a molecular weight of 324.37 g/mol . While the provided search results do not focus specifically on the applications of this compound, they do offer insights into its synthesis, chemical behavior, and related compounds, which can inform potential applications.

Synthesis and Reactions

Synthesis of 1,2-Diaminotruxinic Cyclobutanes: A study details the synthesis of 1,2-diaminotruxinic δ-cyclobutanes through the use of BF3-controlled [2 + 2] photocycloaddition reactions . This method involves irradiating (Z)-oxazolones with blue light (465 nm) in the presence of a photosensitizer and a Lewis acid (BF3·OEt2) in deoxygenated methanol . This process stereoselectively yields 1,2-diaminotruxinic cyclobutane bis-amino esters .

Ring Expansion to Pyrrolidine-2,5-dicarboxylates: The δ-cyclobutanes undergo ring expansion when heated in methanol with NaOMe, leading to densely substituted pyrrolidine-2,5-dicarboxylates .

Chemical Behavior

Cycloreversion of Radical Anions: Research on dimethyl truxinates, which are structurally related, reveals that one-electron reduction leads to cycloreversion of the formed radical anions . This cycloreversion is influenced by the stereochemistry of the cyclobutanes .

Spectroscopic Analysis: Spectroscopic data such as 1H NMR are crucial in characterizing these compounds and understanding their structural properties .

Potential Applications

Based on the synthesis and reactions of this compound and related compounds, potential applications can be inferred:

Pharmaceuticals: Given the impact of pharmaceuticals in the environment, understanding the synthesis and behavior of cyclobutane derivatives could be relevant in designing pharmaceutical compounds with specific breakdown pathways .

Material Science: The unique structural properties of cyclobutanes, such as their stability and ability to undergo stereoselective reactions, make them valuable building blocks in material science . They can be incorporated into polymers or used as crosslinking agents to modify material properties .

Photochemistry: The photosensitivity of cyclobutanes and their ability to undergo cycloaddition reactions make them useful in photochemical applications, such as light-responsive materials or photoredox catalysis .

Biological Studies: Cyclobutane derivatives can be used as caged compounds that release biologically active molecules upon irradiation with light . This approach is useful for studying biological processes and developing targeted therapies .

Mechanism of Action

The mechanism of action of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects.

Comparison with Similar Compounds

Cyclobutane Dicarboxylates with Varying Ester Groups

Diethyl 3,4-Diphenylcyclobutane-1,2-Dicarboxylate

  • Structure : Ethyl ester groups instead of methyl.
  • Synthesis : Similar Ir-catalyzed photocycloaddition, yielding 87% .
  • Properties : Liquid (colorless oil) vs. the solid dimethyl analog. Higher molecular weight (352.17 g/mol) due to ethyl groups.
  • Applications : Preferred for reactions requiring liquid intermediates.

Dimethyl 3,3-Diphenylcyclopropane-1,2-Dicarboxylate

  • Structure : Cyclopropane ring with 3,3-diphenyl substituents.
  • Synthesis : Likely via cyclopropanation; exact method unspecified .
  • Properties : Higher ring strain (cyclopropane) increases reactivity. Molecular weight 310.3 g/mol.
  • Applications: Potential precursor in strained-ring chemistry.

Heterocyclic Analogs

Dipropyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-Dicarboxylate

  • Structure : Tetrazine ring with propyl esters and 3,6-diphenyl groups.
  • Synthesis : Condensation of propyl chloroformate with tetrazine precursors .
  • Properties: Non-planar diazabutadiene units, lack of conjugation (N-N bond: 1.401 Å).
  • Applications: Potential ligand in coordination chemistry or materials science.

Functionalized Cyclobutane Derivatives

Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride

  • Structure : Four carboxyl groups forming a dianhydride.
  • Applications : Polymer precursor due to multiple reactive sites . Contrasts with the diester’s role in pharmaceuticals.

Comparative Data Table

Compound Name Structure Features Synthesis Method Yield Molecular Weight (g/mol) Key Properties/Applications
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate Cyclobutane, methyl esters, 3,4-diphenyl [2+2] Photocycloaddition, Ir catalyst 81% 324.37 Solid (mp 69–71°C); pharmaceutical intermediate
Diethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate Cyclobutane, ethyl esters Same as above 87% 352.17 Liquid (oil); higher yield
Dipropyl 3,6-diphenyltetrazine-1,2-dicarboxylate Tetrazine ring, propyl esters Condensation reaction N/A 408.45 (calc.) Non-planar structure; ligand potential
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate Cyclopropane, 3,3-diphenyl Cyclopropanation (assumed) N/A 310.3 High ring strain; reactive precursor

Key Findings and Implications

Ester Group Impact : Methyl/ethyl esters influence physical state (solid vs. liquid) and yield, with ethyl derivatives showing marginally higher efficiency in synthesis .

Ring System Reactivity : Cyclopropane analogs exhibit heightened reactivity due to strain, whereas cyclobutane derivatives balance stability and synthetic utility.

Stereochemical Control : The (1R,2R,3S,4S) configuration in cyclobutane dicarboxylates is crucial for applications in chiral synthesis and drug development .

Application Diversity : Tetrazine derivatives expand utility into materials science, contrasting with cyclobutane esters’ pharmaceutical focus.

Biological Activity

Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with phenyl substituents at positions 3 and 4, and ester functional groups at positions 1 and 2. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. The exact mechanisms remain to be fully elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : There is ongoing research into the compound's anticancer properties. Initial findings indicate that it may inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and apoptosis.

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets. The compound can undergo various chemical reactions leading to the formation of active metabolites that interact with proteins and nucleic acids, thereby exerting biological effects.

Case Studies

Several studies have examined the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting potential as a therapeutic agent.
  • Anticancer Research : In vitro experiments demonstrated that this compound could induce apoptosis in human cancer cell lines. The study highlighted the importance of further investigations to understand the underlying mechanisms and potential clinical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylateSimilar dicarboxylate structure but different substitution patternDifferent regioselectivity affects reactivity
Dimethyl 3,5-diphenylcyclobutane-1,2-dicarboxylateContains phenyl groups at different positionsMay exhibit different biological activities
Dimethyl 3-phenyltetrahydrofuran-2-carboxylateTetrahydrofuran ring instead of cyclobutaneOffers different reactivity due to ring strain

This table illustrates how variations in substitution patterns can lead to differences in biological activity and reactivity.

Q & A

Q. What are the optimized methods for synthesizing dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate?

The compound is typically synthesized via [2+2]-photocycloaddition of cinnamate derivatives under visible-light photoredox catalysis. For example, ethyl cinnamate reacts with an Ir-based catalyst ([Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆) in dry DMF, yielding cyclobutane derivatives with regioselectivity. Purification via silica gel chromatography (hexanes/EtOAc) achieves >80% yields . The stereochemical outcome (e.g., cis or trans cyclobutane rings) depends on reaction conditions and substituents.

Q. How can stereochemistry be confirmed for cyclobutane derivatives of this compound?

Stereochemical assignments rely on NMR analysis (¹H, ¹³C, and NOESY) and X-ray crystallography. For example, dimethyl (1R,2R,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate shows distinct coupling constants (e.g., J = 9.5–9.6 Hz for adjacent protons) and NOE correlations between phenyl groups and cyclobutane protons. IR and HRMS further validate functional groups and molecular mass .

Q. What purification techniques are effective for isolating cyclobutane dicarboxylates?

Column chromatography (silica gel, hexanes/EtOAc gradients) is standard. For example, diethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate was purified using a 9:1 hexanes/EtOAc ratio, achieving >85% purity . Recrystallization from ethanol or methanol may refine crystalline products.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in [2+2]-photocycloadditions?

Regioselectivity is controlled by catalyst choice, solvent polarity, and substituent electronic effects. Ir-based photocatalysts promote head-to-tail cycloaddition via triplet energy transfer, favoring anti -periplanar alignment of alkenes. For example, methyl cinnamate derivatives yield predominantly cis-fused cyclobutanes under DMF conditions, while polar solvents like acetonitrile may alter transition-state geometries . Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals and transition-state energies .

Q. What computational methods validate the stereochemical and electronic properties of cyclobutane derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts. Frequency calculations confirm stationary points (minima or transition states) by verifying zero imaginary frequencies. For example, BF₃-mediated cycloadditions were modeled to rationalize stereoselectivity in truxinic acid derivatives, correlating computed dipole moments with experimental yields .

Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved?

Discrepancies often arise from subtle variations in catalyst loading, light intensity, or steric effects. For instance, ethyl cinnamate with 1 mol% Ir catalyst yields 87% cis-product, while reducing catalyst loading to 0.5 mol% drops yields to <50% . Systematic DOE (Design of Experiments) studies, including kinetic profiling and in situ monitoring (e.g., Raman spectroscopy), identify critical parameters. Meta-analyses of literature data (e.g., cycloaddition solvent effects) provide mechanistic insights .

Q. What strategies improve enantioselectivity in asymmetric cyclobutane synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts or chiral Ir complexes) enhance enantiomeric excess (ee). For example, dimethyl 1,2-diaminotruxinates were synthesized using chiral oxazolones, achieving >90% ee via steric hindrance and π-π interactions in the transition state . Polar protic solvents (e.g., methanol) may stabilize chiral intermediates.

Methodological Tables

Table 1. Representative Yields and Conditions for Cyclobutane Derivatives

SubstrateCatalystSolventYield (%)StereochemistryRef.
Ethyl cinnamateIr photocatalystDMF87cis
Methyl cinnamateIr photocatalystDMF81cis
5(4H)-Oxazolone derivativesBF₃·Et₂OCH₂Cl₂70–90trans

Table 2. Key NMR Data for Stereochemical Assignment

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Stereochemical Feature
Dimethyl (1R,2R,3S,4S)-derivative 7.40–7.22 (m, 10H, Ph)173.12 (C=O)cis-fused cyclobutane
Diethyl (1R,2S,4S)-derivative 4.40–4.32 (m, 2H, CH₂)172.65 (C=O)trans-fused ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.